![molecular formula C22H32N4O B14284832 Phenol, 4-[3-[4-[3-(ethylamino)-2-pyridinyl]-1-piperazinyl]propyl]-2,6-dimethyl- CAS No. 122002-76-0](/img/structure/B14284832.png)
Phenol, 4-[3-[4-[3-(ethylamino)-2-pyridinyl]-1-piperazinyl]propyl]-2,6-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 4-[3-[4-[3-(ethylamino)-2-pyridinyl]-1-piperazinyl]propyl]-2,6-dimethyl- is a complex organic compound with the molecular formula C22H32N4O.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[3-[4-[3-(ethylamino)-2-pyridinyl]-1-piperazinyl]propyl]-2,6-dimethyl- typically involves multiple steps, including the formation of the piperazine and pyridine rings, followed by their attachment to the phenol group. Common synthetic routes include:
Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Formation of the Pyridine Ring: This involves the cyclization of appropriate precursors such as β-ketoesters or β-diketones with ammonia or primary amines.
Attachment to Phenol: The final step involves the nucleophilic substitution reaction where the piperazine and pyridine rings are attached to the phenol group through a propyl linker.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reactions and minimize by-products .
化学反応の分析
Types of Reactions
Phenol, 4-[3-[4-[3-(ethylamino)-2-pyridinyl]-1-piperazinyl]propyl]-2,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyridine ring can be reduced to piperidine using hydrogenation reactions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring, such as nitration, halogenation, and sulfonation
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst
Substitution: Nitric acid (HNO3) for nitration, Bromine (Br2) for bromination
Major Products
Oxidation: Quinones
Reduction: Piperidine derivatives
Substitution: Nitro, bromo, and sulfonyl derivatives
科学的研究の応用
Phenol, 4-[3-[4-[3-(ethylamino)-2-pyridinyl]-1-piperazinyl]propyl]-2,6-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Phenol, 4-[3-[4-[3-(ethylamino)-2-pyridinyl]-1-piperazinyl]propyl]-2,6-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with amino acid residues, while the pyridine and piperazine rings can interact with hydrophobic pockets in the target protein. These interactions can modulate the activity of the target, leading to various biological effects .
類似化合物との比較
Similar Compounds
- Phenol, 3-(ethylamino)-4-methyl-
- Phenol, 4-(ethylamino)-3-methyl-
- Phenol, 2-(ethylamino)-5-methyl-
Uniqueness
Phenol, 4-[3-[4-[3-(ethylamino)-2-pyridinyl]-1-piperazinyl]propyl]-2,6-dimethyl- is unique due to the presence of both pyridine and piperazine rings, which are not commonly found together in similar compounds. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
122002-76-0 |
|---|---|
分子式 |
C22H32N4O |
分子量 |
368.5 g/mol |
IUPAC名 |
4-[3-[4-[3-(ethylamino)pyridin-2-yl]piperazin-1-yl]propyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C22H32N4O/c1-4-23-20-8-5-9-24-22(20)26-13-11-25(12-14-26)10-6-7-19-15-17(2)21(27)18(3)16-19/h5,8-9,15-16,23,27H,4,6-7,10-14H2,1-3H3 |
InChIキー |
FASPQJKFUXVFTB-UHFFFAOYSA-N |
正規SMILES |
CCNC1=C(N=CC=C1)N2CCN(CC2)CCCC3=CC(=C(C(=C3)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


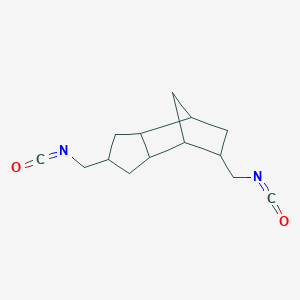
![9-[Nitro(oxiran-2-YL)methyl]-9H-carbazole](/img/structure/B14284753.png)
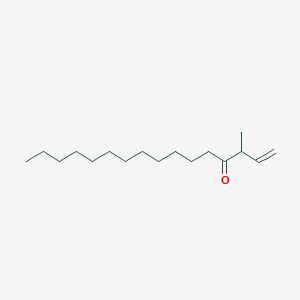
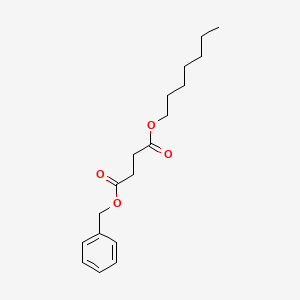
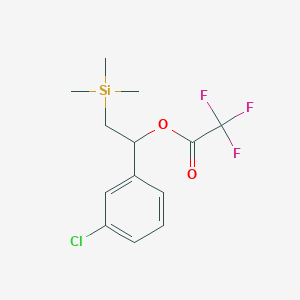
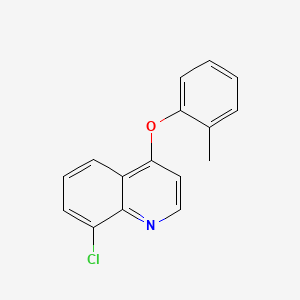

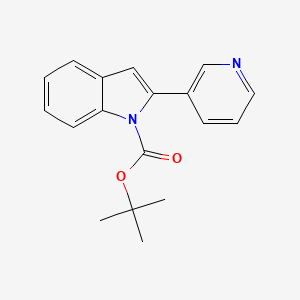
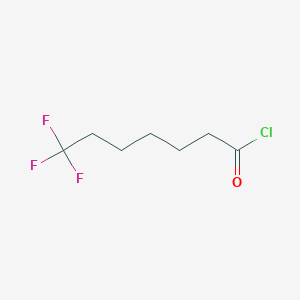
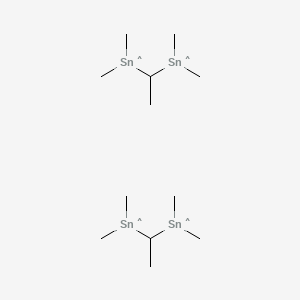

![1-Methoxy-4-[1-(4-methylphenyl)but-3-en-1-yl]benzene](/img/structure/B14284824.png)


